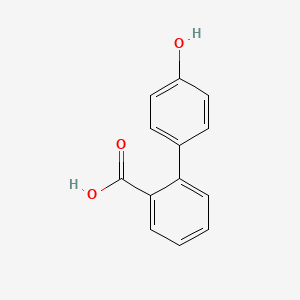

Ácido 2-(4-hidroxifenil)benzoico

Descripción general

Descripción

2-(4-Hydroxyphenyl)benzoic acid, also known as HABA, belongs to the class of organic compounds known as azobenzenes . These are organonitrogen aromatic compounds that contain a central azo group, where each nitrogen atom is conjugated to a benzene ring . It can be used for desorption of proteins, peptides, and glycoproteins, making it very advantageous for matrix-assisted laser desorption ionization mass spectrometry .

Synthesis Analysis

The synthesis of 2-(4-hydroxyphenyl)benzoic acid has been studied in the context of ESIPT inspired benzimidazole, benzoxazole, and benzothiazole . These were synthesized from 2,4-dihydroxy benzoic acid and 1,2-phenelenediamine, 2-aminophenol, and 2-aminothiophenol respectively . The synthesized compounds are fluorescent and the emission characteristics are very sensitive to the micro-environment .Molecular Structure Analysis

The crystal structure of 2-(4-hydroxyphenyl)benzoic acid has been determined using the intrinsic phase technique and single crystal X-ray diffraction data . The chemical crystallizes in an orthorhombic crystal structure with a space group of Pbca . Within the molecule’s unit cell, there are four conformers per asymmetric unit .Physical and Chemical Properties Analysis

2-(4-hydroxyphenyl)benzoic acid has a molecular weight of 242.23 . It is soluble in ethanol . The melting point is between 204-208 °C . The compound shows an absorption maximum (λmax) at 348 nm .Aplicaciones Científicas De Investigación

Indicador en la determinación de albúmina sérica

El ácido 2-(4-hidroxifenilazo)benzoico se utiliza como indicador en la determinación de la albúmina sérica . Esta aplicación es crucial en el diagnóstico médico, ya que los niveles de albúmina sérica pueden indicar diversas condiciones de salud.

Síntesis de derivados de organoestaño(IV)

Diversos ligandos azo-carboxilato basados en ácido aminobenzoico, con diferentes combinaciones de naftol, ácido salicílico, resorcinol, salicilaldehído y otros grupos funcionales, han llevado a la síntesis de una amplia gama de derivados de di- y triorganoestaño(IV) con estructuras diversas .

Síntesis de ácido 4-(4-propoxiphenilazo)benzoico

El ácido 4-(4'-hidroxifenilazo)benzoico se puede utilizar para sintetizar ácido 4-(4-propoxiphenilazo)benzoico mediante la síntesis de Williamson reaccionando con 1-bromopropano .

Enlace escindido por azobenceno

El ácido 4-(4'-hidroxifenilazo)benzoico actúa como un enlace escindido por azobenceno. El tratamiento con ditionito de sodio (hidrosulfito de sodio) reduce la funcionalidad azo, escindindo el enlace N-N para producir dos aminas primarias .

Estudio in vitro para la inhibición de la AChE

Un estudio in vitro exhibió una actividad máxima del ácido 4-((bis(4-hidroxifenil)metilen)amino)benzoico con valores de IC 50 de 7,49 ± 0,16 µM en comparación con la rivastigmina, mientras que K fue de 8,14 ± 0,65 para la inhibición de la AChE .

Investigación química

El ácido 2-(4-hidroxifenilazo)benzoico se utiliza ampliamente en la investigación química debido a sus propiedades y reactividad únicas .

Mecanismo De Acción

Target of Action

2-(4-hydroxyphenyl)benzoic Acid, also known as 2- ( (4’-HYDROXYPHENYL)-AZO)BENZOIC ACID , is a phenolic compound. Phenolic compounds are secondary metabolites in plant foods . Among the benzoic acid derivatives, 2-hydroxy benzoic acid (salicylic acid), 4-hydroxyl benzoic acid, 2,3-dihydroxybenzoic acid, 3,4-dihydroxybenzoic acid (protocatechuic acid), 3,4,5-trihydroxybenzoic acid (gallic acid) are widely studied

Mode of Action

It is known that azobenzene compounds, to which 2-(4-hydroxyphenyl)benzoic acid belongs, can be cleaved by treatment with sodium dithionite (sodium hydrosulfite), reducing the azo functionality and cleaving the n-n bond to yield two primary amines .

Biochemical Pathways

The biosynthesis of phenolic compounds, including 2-(4-hydroxyphenyl)benzoic Acid, involves the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds . The substrates for the biosynthesis are usually primary metabolites such as sugars or amino acids .

Pharmacokinetics

It is known that the compound is slightly soluble in water , which could impact its absorption and distribution in the body.

Result of Action

2-(4-hydroxyphenyl)benzoic Acid is used as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry . It can be used for desorption of proteins, peptides, and glycoproteins, making it very advantageous for this type of mass spectrometry .

Action Environment

The action of 2-(4-hydroxyphenyl)benzoic Acid can be influenced by environmental factors. For instance, thermal decomposition can lead to the release of irritating gases and vapors . Additionally, the compound’s solubility in water could affect its action, efficacy, and stability in different environments.

Propiedades

IUPAC Name |

2-(4-hydroxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(15)16/h1-8,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRHSYCQNCDYMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374733 | |

| Record name | 2-(4-hydroxyphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4'-Hydroxy-2-biphenylcarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032583 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

67526-82-3 | |

| Record name | 4′-Hydroxy[1,1′-biphenyl]-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67526-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Hydroxyphenyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067526823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-hydroxyphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 67526-82-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-HYDROXYPHENYL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J5DCJ5DQB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4'-Hydroxy-2-biphenylcarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032583 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

206.5 °C | |

| Record name | 4'-Hydroxy-2-biphenylcarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032583 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1598052.png)

![4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine](/img/structure/B1598056.png)

![7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine hydrobromide](/img/structure/B1598059.png)

![Naphtho[2,1-b]furan-1-yl-acetic acid](/img/structure/B1598064.png)

![2-[2-(2-chlorophenyl)phenyl]acetic Acid](/img/structure/B1598067.png)